molecular formula C4H4F3N3 B6161716 1-azido-1-(trifluoromethyl)cyclopropane CAS No. 1934922-62-9

1-azido-1-(trifluoromethyl)cyclopropane

Cat. No.: B6161716
CAS No.: 1934922-62-9
M. Wt: 151.1
InChI Key:
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Description

1-azido-1-(trifluoromethyl)cyclopropane is an organic compound with the molecular formula C4H4F3N3 It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azido-1-(trifluoromethyl)cyclopropane typically involves the reaction of a cyclopropane derivative with an azide source. One common method is the nucleophilic substitution reaction where a trifluoromethylcyclopropane derivative reacts with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, safety measures must be in place due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

1-azido-1-(trifluoromethyl)cyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF or CH3CN.

    Cycloaddition: Alkynes or alkenes in the presence of a copper(I) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Major Products

    Substitution: Various azido derivatives.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino derivatives.

Mechanism of Action

The mechanism of action of 1-azido-1-(trifluoromethyl)cyclopropane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are important intermediates in various chemical processes. Additionally, the trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-azido-1-(trifluoromethyl)ethane: Similar structure but with an ethane backbone instead of cyclopropane.

    1-azido-1-(trifluoromethyl)propane: Similar structure but with a propane backbone.

    1-azido-1-(trifluoromethyl)butane: Similar structure but with a butane backbone.

Uniqueness

1-azido-1-(trifluoromethyl)cyclopropane is unique due to the presence of the strained cyclopropane ring, which imparts distinct reactivity compared to its linear counterparts.

Properties

CAS No.

1934922-62-9

Molecular Formula

C4H4F3N3

Molecular Weight

151.1

Purity

95

Origin of Product

United States

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